6-Methoxy-1-methyl-1H-indole-7-carboxylic acid
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Overview
Description
6-Methoxy-1-methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
6-Methoxy-1-methyl-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Lacks the carboxylic acid group at the 7-position.
1-Methylindole: Lacks the methoxy group at the 6-position and the carboxylic acid group at the 7-position.
Indole-7-carboxylic acid: Lacks the methoxy group at the 6-position and the methyl group at the nitrogen.
Uniqueness
6-Methoxy-1-methyl-1H-indole-7-carboxylic acid is unique due to the presence of both the methoxy group at the 6-position and the carboxylic acid group at the 7-position, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
1779833-86-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-methoxy-1-methylindole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-7-3-4-8(15-2)9(10(7)12)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LXOOCVJJMHZKCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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